(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
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Overview
Description
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline is a chemical compound with the molecular formula C10H13NO2. It is a derivative of isoquinoline, characterized by the presence of two hydroxyl groups at positions 4 and 8, and a methyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired isoquinoline derivative.
Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydro derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity and affecting the downstream pathways involved in neurotransmitter synthesis .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline
- 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride
- 2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol
Uniqueness: 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable subject of study in medicinal chemistry .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4R)-2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3/t10-/m0/s1 |
InChI Key |
BVGIYKRHRXZGIO-JTQLQIEISA-N |
Isomeric SMILES |
CN1C[C@@H](C2=C(C1)C(=CC=C2)O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O |
Origin of Product |
United States |
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